Cas no 151072-00-3 (4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate)
![4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/151072-00-3x500.png)
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- (4-nitrophenyl)methyl (1R,4R)-rel-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- (1S,4S)-4-nitrobenzyl 3-oxo-2-thia-5-azabicylco[2.2.1]heptane-5-carboxylate
- (1S,4S)-5-p-nitrobenzyloxycarbonyl -2-thia-5-azabicyclo[2.2.1]heptan-3-one
- (1S,4S)-5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo-[2.2.1]heptan-3-one
- (1S,4S)-5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one
- (1alpha,4alp
- BS-48127
- (4-nitrophenyl)methyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- SCHEMBL5719423
- 151072-00-3
- UCDOMXQZYYKAEQ-QWRGUYRKSA-N
- F71332
- (4-Nitrophenyl)methylrel-(1r,4r)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- CS-0309735
-
- インチ: 1S/C13H12N2O5S/c16-12-11-5-10(21-12)6-14(11)13(17)20-7-8-1-3-9(4-2-8)15(18)19/h1-4,10-11H,5-7H2/t10-,11-/m0/s1
- InChIKey: UCDOMXQZYYKAEQ-QWRGUYRKSA-N
- ほほえんだ: S1C([C@@H]2C[C@H]1CN2C(=O)OCC1C=CC(=CC=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 308.04669266g/mol
- どういたいしつりょう: 308.04669266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 118
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XCOA-100g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 100g |
$55.00 | 2023-12-15 | |
1PlusChem | 1P01XCFY-5g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 5g |
$5.00 | 2024-06-20 | |
Ambeed | A1491357-5g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 5g |
$12.0 | 2025-03-18 | |
Aaron | AR01XCOA-5g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 5g |
$6.00 | 2025-02-13 | |
Aaron | AR01XCOA-25g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 25g |
$19.00 | 2025-02-13 | |
1PlusChem | 1P01XCFY-100g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 100g |
$42.00 | 2024-06-20 | |
1PlusChem | 1P01XCFY-25g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 25g |
$14.00 | 2024-06-20 | |
Ambeed | A1491357-100g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 100g |
$63.0 | 2025-03-18 | |
Ambeed | A1491357-25g |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
151072-00-3 | 98% | 25g |
$24.0 | 2025-03-18 |
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylateに関する追加情報
Comprehensive Overview of 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS No. 151072-00-3)
The compound 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS No. 151072-00-3) is a structurally unique bicyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its intricate framework, featuring a thia-azabicyclo core, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological targets with high specificity.
One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate?" This reflects the growing demand for efficient and scalable methods to produce this compound. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more streamlined approaches, reducing production costs and improving yields. The nitrobenzyl group, in particular, plays a critical role in protecting functional groups during multi-step reactions.
Another trending topic in scientific circles is the role of bicyclic compounds in medicinal chemistry. The azabicyclo[2.2.1]heptane scaffold, present in this molecule, is a privileged structure found in several FDA-approved drugs. Its rigid conformation enhances binding affinity to biological targets, making it a hotspot for drug design. For instance, similar frameworks are explored in neurology and oncology research, addressing conditions like Parkinson’s disease and certain cancers.
From an analytical perspective, the characterization of CAS No. 151072-00-3 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the stereochemistry at the (1S,4S) positions, which is crucial for its biological activity. The 3-oxo-2-thia moiety further contributes to its reactivity, enabling diverse derivatization strategies for tailored applications.
Environmental and regulatory considerations are also frequently searched topics. While 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is not classified as hazardous, its handling requires standard laboratory precautions. Researchers emphasize green chemistry principles to minimize waste during synthesis, aligning with global sustainability goals.
In summary, 151072-00-3 represents a versatile building block in organic synthesis, with broad implications for drug development and material science. Its unique azabicyclo architecture and functional groups continue to inspire innovation across interdisciplinary research fields.
151072-00-3 (4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate) 関連製品
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